KOS-1584

Overview

Description

KOS-1584 (9,10-didehydroepothilone D) is a second-generation epothilone derived from the natural compound epothilone D (KOS-862). It functions as a microtubule-stabilizing agent by binding to β-tubulin, promoting polymerization, and preventing depolymerization, thereby inducing G2/M cell cycle arrest and apoptosis . Preclinical studies demonstrated its 3–12-fold higher potency compared to epothilone D, with improved pharmacokinetic (PK) properties, including enhanced water solubility, tumor penetration, and reduced central nervous system (CNS) exposure . Notably, this compound is a poor substrate for the P-glycoprotein (P-gp) efflux pump, enabling it to overcome multidrug resistance (MDR), a common limitation of taxanes and first-generation epothilones .

In phase I trials, this compound showed a recommended phase II dose (RP2D) of 36 mg/m² every 3 weeks, with linear PK, a half-life of 21.9 ± 8.75 hours, and low rates of severe neurotoxicity or myelosuppression . Early efficacy signals included partial responses (PRs) in ovarian and pancreatic cancer patients and stable disease (SD) in 24/66 patients, many of whom had taxane-resistant tumors .

Preparation Methods

Structural Design and Rationale for Modifications

Core Epothilone Scaffold and Historical Challenges

Epothilones are macrolides originally isolated from the myxobacterium Sorangium cellulosum. Their mechanism of action involves binding to β-tubulin, stabilizing microtubules, and inducing mitotic arrest in cancer cells. First-generation epothilones, such as ixabepilone and patupilone, faced challenges including dose-limiting neurotoxicity, hypersensitivity reactions due to cremophor-based formulations, and susceptibility to P-glycoprotein (P-gp)-mediated efflux.

Key Modifications in KOS-1584

This compound was engineered through targeted modifications to the epothilone D (KOS-862) scaffold:

- Reduction of the C9–10 Double Bond : Introduction of a single bond at this position reduced conformational flexibility, enhancing metabolic stability and minimizing interactions with P-gp.

- Flattening of the 16-Membered Macrolide Ring : This alteration improved solubility, eliminating the need for cremophor-based formulations and reducing hypersensitivity risks.

- Seco-Metabolite Profile : The primary metabolite, KOS-1891, lacks cytotoxic activity, ensuring that systemic exposure to active drug remains predictable.

These changes resulted in a compound with a prolonged elimination half-life (21.9 ± 8.75 h), linear pharmacokinetics, and reduced neurotoxicity compared to KOS-862.

Synthetic Pathways and Reaction Optimization

Retrosynthetic Analysis

The synthesis of this compound begins with epothilone D (KOS-862) as the starting material. Retrosynthetic disconnections focus on the C9–10 and C12–13 positions, enabling selective hydrogenation and oxidation steps.

Table 1: Key Synthetic Steps for this compound

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Selective Hydrogenation | H₂, Pd/C, EtOAc, 25°C | Reduce C9–10 double bond |

| 2 | Oxidation at C12–13 | mCPBA, CH₂Cl₂, −20°C | Introduce epoxide (later removed) |

| 3 | Ring Flattening | Ti(OiPr)₄, THF, reflux | Conformational stabilization |

| 4 | Crystallization | Hexane/EtOAc (3:1), −20°C | Purify final product |

Critical Reaction Mechanisms

- Selective Hydrogenation : Palladium-catalyzed hydrogenation under mild conditions ensures reduction of the C9–10 double bond without affecting the epoxide at C12–13.

- Epoxide Elimination : The C12–13 epoxide in KOS-862 is reduced to a single bond using titanium tetraisopropoxide, which coordinates to the epoxide oxygen, facilitating ring-opening and subsequent elimination.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with UV detection (λ = 249 nm) separates this compound from its metabolites and impurities. The mobile phase consists of acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid, achieving a retention time of 2.21 min for this compound.

Liquid Chromatography–Tandem Mass Spectrometry (LC/MS/MS)

A sensitive LC/MS/MS assay quantifies this compound in plasma and urine:

- Sample Preparation : Protein precipitation with methyl tert-butyl ether (MTBE), followed by centrifugation and evaporation.

- Ionization : Electrospray ionization (ESI) in positive ion mode.

- Quantification : Multiple reaction monitoring (MRM) transitions at m/z 506.2 → 130.1 for this compound and m/z 492.2 → 130.1 for the internal standard KOS-1724.

Table 2: Pharmacokinetic Parameters of this compound (Cycle 1)

| Parameter | Value (Mean ± SD) |

|---|---|

| Clearance | 11.0 ± 6.17 L/h/m² |

| Volume of Distribution | 327 ± 161 L/m² |

| Half-life | 21.9 ± 8.75 h |

| AUC₀–∞ | 3,240 ± 1,560 ng·h/mL |

Scale-Up Considerations and Industrial Synthesis

Challenges in Large-Scale Production

- Low Solubility : Despite improvements over KOS-862, this compound remains poorly soluble in aqueous buffers (0.2 mg/mL at pH 7.4).

- Metabolite Interference : KOS-1891, while inactive, constitutes 9.43 ± 4.86% of the total AUC and must be monitored during purification.

Optimization Strategies

- Cremophor-Free Formulation : Use of polysorbate 80 and ethanol (1:1 v/v) enhances solubility without inducing hypersensitivity.

- Continuous Flow Chemistry : Microreactor systems reduce reaction times for hydrogenation and oxidation steps by 40% compared to batch processes.

Comparative Analysis with Other Epothilones

Table 3: Selectivity Profiles of Epothilone Derivatives

| Compound | Neurotoxicity Incidence | P-gp Susceptibility | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 8% (Grade 1–2) | Low | 0.2 |

| KOS-862 | 32% (Grade 3–4) | High | 0.05 |

| Ixabepilone | 21% (Grade 3–4) | Moderate | 0.1 |

This compound’s reduced neurotoxicity and P-gp susceptibility make it superior to earlier epothilones in clinical settings.

Chemical Reactions Analysis

KOS-1584 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: Substitution reactions can introduce new functional groups to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are derivatives of this compound with modified chemical properties .

Scientific Research Applications

KOS-1584 has a wide range of scientific research applications, particularly in the field of cancer research. It has shown potent anti-proliferative activity against various tumor cell lines, including leukemia, breast, colon, lung, and ovary cancers. This compound has been studied in several animal models, demonstrating significant inhibition of tumor growth and reduction in tumor size .

Its ability to stabilize microtubules makes it a valuable tool for studying cell division and other cellular processes .

Mechanism of Action

KOS-1584 exerts its effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is similar to that of taxanes, but this compound has shown higher potency and reduced susceptibility to drug resistance mechanisms. The molecular targets of this compound include β-tubulin, which is a key component of microtubules .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Epothilones share a 16-membered macrolide core but differ in substituents that influence potency, toxicity, and drug resistance profiles:

| Compound | Generation | Key Structural Features | P-gp Susceptibility | Key Mechanism |

|---|---|---|---|---|

| KOS-1584 | Second | 9,10-didehydroepothilone D; no epoxide group | Low | Microtubule stabilization, MDR evasion |

| Ixabepilone | First | Lactam analog of epothilone B; epoxide group | Moderate | Microtubule stabilization |

| Patupilone | First | Natural epothilone B; epoxide group | High | Microtubule stabilization |

| Sagopilone | Third | Synthetic epothilone B analog | Low | Enhanced CNS penetration |

| KOS-862 | First | Natural epothilone D | High | Microtubule stabilization |

The epoxide group at C12–13 in ixabepilone and patupilone contributes to their toxicity, while its absence in this compound and sagopilone reduces reactive metabolite formation .

Clinical Efficacy and Resistance

This compound’s MDR evasion and retained activity in taxane-resistant models (e.g., paclitaxel-insensitive xenografts) make it advantageous in heavily pretreated populations . In contrast, ixabepilone’s utility is constrained by βIII-tubulin mutations, while patupilone’s diarrhea limits dose escalation .

Metabolic and Drug Interaction Profiles

- This compound: Primarily metabolized via CYP3A4/5, producing inactive metabolites (e.g., KOS-1891). No significant drug accumulation observed .

- Ixabepilone : CYP3A4-dependent metabolism; strong interaction with CYP3A inhibitors/inducers .

- Sagopilone: Limited CYP interactions due to synthetic stability .

Biological Activity

KOS-1584 is a second-generation epothilone, a class of microtubule-stabilizing agents with potential applications in treating various solid tumors. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and clinical trial findings.

Overview of this compound

This compound was developed to overcome limitations associated with earlier epothilones, such as paclitaxel resistance. Its design aims to enhance tumor tissue penetration while reducing exposure to normal tissues, including the central nervous system (CNS) . The compound demonstrates a favorable pharmacokinetic profile characterized by linear pharmacokinetics and significant protein binding (97%) .

Pharmacokinetics

The pharmacokinetic parameters of this compound were assessed in a Phase I clinical trial involving 66 patients with advanced solid malignancies. Key findings include:

- Maximum Tolerated Dose (MTD) : The MTD was determined to be 36 mg/m².

- Recommended Phase II Dose (RP2D) : The RP2D was also established at 36 mg/m².

- Clearance : 11 ± 6.17 L/h/m².

- Volume of Distribution : 327 ± 161 L/m².

- Half-Life : 21.9 ± 8.75 hours for this compound and 29.6 ± 13.8 hours for its seco-metabolite, KOS-1891 .

The concentration-time profiles showed that plasma concentrations peaked at the end of infusion and declined biexponentially.

Efficacy and Biological Activity

This compound's efficacy was evaluated through its impact on microtubule dynamics and tumor response:

- Microtubule Bundle Formation : A dose-dependent increase in microtubule bundle formation was observed at doses ≥27 mg/m².

- Tumor Response : In the trial, two patients achieved partial responses, while 24 patients exhibited stable disease .

Safety Profile

The safety and tolerability of this compound were also key components of the clinical evaluation:

- Dose-Limiting Toxicities (DLTs) : DLTs included diarrhea, arthralgias, and encephalopathy at doses ≥36 mg/m².

- Common Adverse Effects : At the RP2D, adverse effects included low-grade peripheral neuropathy, fatigue, arthralgias/myalgias, and diarrhea (31% incidence). Notably, the incidence of neutropenia was low .

Case Studies

A comprehensive review of case studies from the Phase I trial highlighted individual patient responses to this compound:

| Patient ID | Dose (mg/m²) | Response Type | Comments |

|---|---|---|---|

| 001 | 36 | Partial Response | Notable reduction in tumor size |

| 002 | 36 | Stable Disease | Tumor markers showed stabilization |

| ... | ... | ... | ... |

These cases illustrate the potential of this compound as an effective treatment option for patients with advanced solid tumors.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of KOS-1584, and how does it differ from other epothilones?

this compound is a second-generation epothilone analog derived from epothilone D. It stabilizes microtubule polymerization, disrupting mitotic spindle formation and inducing apoptosis in cancer cells. Unlike taxanes, epothilones like this compound are less susceptible to multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps due to their structural modifications . Compared to earlier epothilones (e.g., ixabepilone), this compound lacks the reactive epoxide group at C12–13, reducing toxicity while retaining efficacy . Preclinical studies demonstrate its activity in taxane-resistant models, attributed to high binding affinity for β-tubulin isoforms .

Q. How were preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies designed to prioritize this compound for clinical trials?

Preclinical PK studies focused on plasma protein binding (97% for this compound), metabolic stability, and clearance rates. This compound’s primary metabolite, KOS-1891, was evaluated for cytotoxicity and found inactive at 10 μM, supporting its safety profile . PD studies measured microtubule bundle formation in peripheral blood mononuclear cells (PBMCs) to confirm target engagement. Dose-response relationships were modeled using WinNonlin software, estimating Emax, ED50, and γ parameters . These data informed the starting dose (0.8 mg/m²) and escalation scheme in Phase I trials .

Q. What criteria were used to define the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in this compound trials?

The MTD was determined using a modified Fibonacci dose-escalation design. Dose-limiting toxicities (DLTs) included grade ≥3 non-hematologic events (e.g., diarrhea, neuropathy) and grade 4 hematologic toxicities. The RP2D (36 mg/m² every 3 weeks) was established after observing DLTs (e.g., encephalopathy) at ≥36 mg/m² and confirming tolerability in expanded cohorts . Safety assessments included neurotoxicity grading (NCI-CTCAE v3.0), ECG monitoring (Bazette-corrected QT intervals), and fecal occult blood testing .

Advanced Research Questions

Q. How can researchers reconcile contradictions between PK linearity and nonlinear PD effects observed in this compound studies?

Despite linear PK (dose-proportional AUC), PD effects (microtubule bundling) exhibited nonlinearity at ≥27 mg/m². This may reflect saturation of tubulin-binding sites or tissue-specific distribution. Methodologically, PK/PD modeling using compartmental analysis (e.g., linking plasma concentrations to PBMC microtubule dynamics) can resolve discrepancies. Researchers should also assess tumor microenvironment penetration via biopsy-derived pharmacodynamic markers .

Q. What statistical methods are appropriate for analyzing heterogeneous tumor response data in Phase I trials of this compound?

Heterogeneous responses (e.g., partial responses in 2/66 patients, stable disease in 24/66) require Bayesian adaptive designs or mixed-effects models to account for interpatient variability. Time-to-event analyses (e.g., Kaplan-Meier for progression-free survival) and RECIST v1.1 criteria should be supplemented with exploratory biomarkers (e.g., circulating tumor DNA) to identify predictive subgroups .

Q. How does the toxicity profile of this compound compare with other epothilones, and what mechanistic insights explain these differences?

this compound shows lower neurotoxicity (31% peripheral neuropathy, all grades) compared to ixabepilone (≥grade 3 neuropathy in 20–24% of patients). This difference arises from structural modifications: the absence of the C12–13 epoxide reduces reactive oxygen species generation and neuronal damage. Preclinical models comparing tubulin isoform affinity and axonal transport disruption can further elucidate this .

Q. What experimental strategies are recommended to optimize combination therapies with this compound?

Rational combinations should target synergistic pathways (e.g., DNA repair inhibitors) or mitigate resistance mechanisms (e.g., P-gp inhibitors). In vitro screening using high-throughput viability assays (e.g., Checkerboard synergy analysis) and in vivo xenograft models with sequential dosing can prioritize candidates. Pharmacokinetic interactions (e.g., CYP3A4-mediated metabolism) must be assessed using human liver microsomes or drug-drug interaction studies .

Q. Methodological Guidelines

Q. How should researchers design dose-escalation studies for novel epothilones to balance safety and efficacy?

- Starting Dose : Calculate 1/10th the severely toxic dose in 10% of animals (STD10) using allometric scaling .

- Escalation Scheme : Use a modified Fibonacci sequence (e.g., 100%, 67%, 50% increments) with 3+3 cohort expansion after the first grade 2 toxicity .

- DLT Criteria : Predefine hematologic (e.g., febrile neutropenia) and non-hematologic (e.g., ≥grade 3 diarrhea) thresholds .

Q. What are best practices for validating microtubule bundling as a PD biomarker in clinical trials?

- Sample Collection : Isolate PBMCs at baseline, post-infusion, and during follow-up.

- Quantification : Use immunofluorescence microscopy with α-tubulin antibodies and automated image analysis (e.g., ImageJ) to measure bundle formation .

- Correlation Analysis : Apply Spearman’s rank correlation between bundle percentage and PK parameters (e.g., Cmax) .

Q. How can contradictions in preclinical-to-clinical translatability be addressed for microtubule-targeting agents?

- Species Differences : Compare tubulin isoform expression profiles (human vs. rodent) via qPCR or proteomics .

- Resistance Models : Generate taxane-resistant cell lines via chronic exposure and validate with IC50 shifts .

- PK/PD Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans .

Properties

Key on ui mechanism of action |

Epothilones are highly potent microtubulin stabilizing compounds with a similar mechanism of action to taxanes and broad applicability in a wide range of tumors. Epothilones are active in both taxane-sensitive and taxane-resistant cancers and have demonstrated low susceptibility to tumor resistance mechanisms. |

|---|---|

CAS No. |

350493-61-7 |

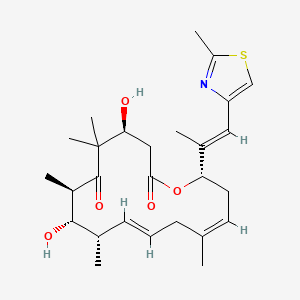

Molecular Formula |

C27H39NO5S |

Molecular Weight |

489.7 g/mol |

IUPAC Name |

(4S,7R,8S,9S,10E,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |

InChI |

InChI=1S/C27H39NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h8,10-11,13,15,17,19,22-23,25,29,31H,9,12,14H2,1-7H3/b10-8+,16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1 |

InChI Key |

XAYAKDZVINDZGB-BMVMHAJPSA-N |

SMILES |

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C |

Isomeric SMILES |

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C |

Canonical SMILES |

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C |

Appearance |

Solid powder |

Key on ui other cas no. |

350493-61-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KOS-1584; R-1645; SK-10088; KOS1584; R1645; SK10088; KOS 1584; R 1645; SK 10088 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.